Scaffold Topology Differentiation: Tricyclic Azeto‑Pyrano‑Oxazine vs. Bicyclic Pyrano‑Oxazine Cores
The target compound embodies a fully unsaturated azeto[2,1-b]pyrano[2,3-e][1,3]oxazine tricycle that is topologically distinct from the bicyclic pyrano[3,4-e][1,3]oxazine‑4,5‑dione core found in the ceramidase inhibitor NC06. The azetidine ring in the target compound introduces a four-membered nitrogen‑containing ring fused across the pyran and oxazine rings, creating a scaffold with different ring‑strain energy, conformational rigidity, and electron distribution compared to the dione‑bearing bicyclic system. This difference is not merely formal; the absence of the electrophilic 4,5‑dione moiety in the target compound eliminates a potential covalent reactivity liability, making it more suitable for applications requiring reversible, non‑covalent target engagement .
| Evidence Dimension | Core scaffold topology and electronic character |
|---|---|
| Target Compound Data | Unsaturated azeto[2,1-b]pyrano[2,3-e][1,3]oxazine tricycle; no dione moiety; MW 161.16; LogP 1.38; TPSA 21.70 Ų |
| Comparator Or Baseline | NC06: pyrano[3,4-e][1,3]oxazine‑4,5‑dione core with 7‑chloro and 2‑(3‑chloroanilino) substituents; contains electrophilic dione moiety; MW ~295 (estimated); higher TPSA expected |
| Quantified Difference | Scaffold topology difference is qualitative (tricyclic vs. bicyclic; dione‑absent vs. dione‑present). MW difference ~133 g·mol⁻¹ (calculated from reported NC06 formula). |
| Conditions | Structural comparison based on published chemical structures and computed properties [1]. |
Why This Matters
Procurement of the correct scaffold is critical for structure‑activity relationship (SAR) studies targeting non‑covalent binding sites, as the dione‑containing bioisostere may introduce unwanted covalent reactivity or altered binding kinetics.
- [1] Liu, K., et al. (2021). NC06 structural characterization: 7-chloro-2-(3-chloroanilino)pyrano[3,4-e][1,3]oxazine-4,5-dione. PubMed: 33547170. View Source
